molecular formula C19H20N8O2 B2601621 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone CAS No. 1251574-06-7

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Cat. No.: B2601621
CAS No.: 1251574-06-7
M. Wt: 392.423
InChI Key: WSKHCRAFBCOSCY-UHFFFAOYSA-N
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Description

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a synthetically designed organic compound featuring a multi-heterocyclic architecture, which includes pyridazine, piperazine, and pyrimidine rings. This structural motif is commonly associated with significant biological activity and is of high interest in medicinal chemistry and drug discovery research. Piperazine derivatives are extensively utilized in pharmaceutical research for their favorable physicochemical properties and their role as key scaffolds in molecules that interact with biological targets . The compound's potential research applications are suggested by its structural similarity to known bioactive molecules. Analogs containing the pyridazinone and arylpiperazine framework have been studied as potent antinociceptive agents, with mechanisms that may involve the inhibition of norepinephrine reuptake and interaction with alpha2-adrenoceptors . Furthermore, complex molecules incorporating piperazine and aminopyridine/aminopyrimidine subunits are well-established in oncology research, serving as potent inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs) . For instance, FDA-approved CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib share this core pharmacophore, where the piperazine ring often extends into a solvent-exposed region, contributing to selectivity and potency . Researchers can leverage this compound as a valuable chemical tool for probing cellular signaling pathways or as a sophisticated building block in the synthesis of novel candidate therapeutic molecules. This product is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O2/c28-18(14-29-19-21-8-3-9-22-19)27-12-10-26(11-13-27)17-6-5-16(24-25-17)23-15-4-1-2-7-20-15/h1-9H,10-14H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHCRAFBCOSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinyl Intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazinyl core.

    Piperazine Coupling: The pyridazinyl intermediate can then be coupled with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Ether Formation: The final step might involve the reaction of the piperazinyl intermediate with a pyrimidinyl ether under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as drugs, particularly in the treatment of diseases like cancer, infections, or neurological disorders.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone would depend on its specific biological activity. Generally, such compounds might interact with specific proteins or enzymes, inhibiting or modulating their activity. This could involve binding to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

(a) 2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536)
  • Structural Differences: MK47 replaces the pyridazine-pyridin-2-ylamino and pyrimidin-2-yloxy groups with a trifluoromethylphenyl-substituted piperazine and a thiophen-2-ylacetic acid-derived ethanone .
  • Synthesis : MK47 was synthesized via HOBt/TBTU-mediated coupling, achieving an 82% yield after purification . This contrasts with the target compound’s likely multi-step synthesis involving pyridazine functionalization and ether bond formation.
  • Functional Implications : The trifluoromethyl group in MK47 enhances lipophilicity and metabolic stability, whereas the pyrimidin-2-yloxy group in the target compound may improve hydrogen-bonding interactions with biological targets.
(b) Piperidine-Based Analogs from European Patents
  • Example: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone .
  • Structural Differences : This analog substitutes piperazine with a stereochemically defined piperidine ring and incorporates a fused imidazo-pyrrolo-pyrazine system.
  • Functional Implications : Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics (e.g., blood-brain barrier penetration). The fused heterocycle could enhance binding affinity to purinergic or kinase targets.
(c) Pyridazine Derivatives from Commercial Sources
  • Example: Methyl 4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzoate .
  • Structural Differences: This compound features a tetrahydropyranylamino group on pyridazine and an ester-linked benzoate.
  • Functional Implications: The tetrahydropyran group may improve aqueous solubility compared to the target compound’s pyridin-2-ylamino substituent.

Hypothetical Structure-Activity Relationships (SAR)

While direct biological data for the target compound is unavailable, structural comparisons allow for theoretical SAR insights:

Feature Target Compound MK47 (RTC536) Piperidine Analog
Core Heterocycle Pyridazine Benzene Imidazo-pyrrolo-pyrazine
Linker Piperazine Piperazine Piperidine (chiral)
Substituent Pyrimidin-2-yloxy Thiophen-2-yl Pyrimidin-2-yl
Key Functional Groups Amine, ether Trifluoromethyl, thiophene Fused heterocycles, methyl
Theoretical Advantages Hydrogen-bonding potential Metabolic stability Stereospecific binding

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : The trifluoromethyl group in MK47 increases logP, favoring membrane permeability, whereas the pyrimidin-2-yloxy group in the target compound may reduce logP, enhancing solubility.
  • Metabolic Stability : Piperazine derivatives (target compound, MK47) are prone to N-dealkylation, whereas piperidine analogs might exhibit slower hepatic clearance due to reduced ring basicity.
  • Synthetic Complexity : The target compound’s pyridazine-pyrimidine scaffold likely requires specialized coupling strategies, contrasting with MK47’s straightforward amide synthesis .

Biological Activity

The compound 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural elements:

  • Piperazine Ring : A common scaffold in many pharmacologically active compounds.
  • Pyridazine and Pyridine Moieties : These nitrogen-containing heterocycles are known for their role in biological activity, including interaction with various receptors and enzymes.
  • Ethanone Group : Contributes to the overall reactivity and binding capabilities of the molecule.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine-based compounds exhibit significant anticancer properties. For instance, certain pyridazine derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has shown that similar pyridazine derivatives possess activity against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Neuropharmacological Effects

Compounds with piperazine structures are frequently investigated for their effects on neurotransmitter systems. Some studies have reported that related compounds demonstrate serotonin reuptake inhibition, indicating potential antidepressant effects.

The mechanisms through which 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone exerts its biological effects may include:

  • Enzyme Inhibition : Interaction with specific kinases or enzymes that regulate cellular processes.
  • Receptor Modulation : Binding to neurotransmitter receptors, impacting signaling pathways associated with mood and cognition.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its analogs:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values ranging from 1.35 to 4.00 μM.
Antimicrobial PropertiesExhibited activity against Mycobacterium tuberculosis with low cytotoxicity in human cells.
Neuropharmacological EffectsShowed potential as a serotonin reuptake inhibitor, suggesting antidepressant properties.

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